Ethyl (2E)-2-chloro-3-hydroxybut-2-enoate
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Overview
Description
Ethyl (2E)-2-chloro-3-hydroxybut-2-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by the presence of a chloro group and a hydroxy group attached to a butenoate ester, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-2-chloro-3-hydroxybut-2-enoate typically involves the esterification of 2-chloro-3-hydroxybut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts such as p-toluenesulfonic acid can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-2-chloro-3-hydroxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of 2-chloro-3-oxobut-2-enoate.
Reduction: Formation of ethyl 3-hydroxybutanoate.
Substitution: Formation of ethyl (2E)-2-azido-3-hydroxybut-2-enoate.
Scientific Research Applications
Ethyl (2E)-2-chloro-3-hydroxybut-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways involving ester hydrolysis.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of ester-based prodrugs.
Industry: Utilized in the production of fragrances and flavorings due to its ester functionality.
Mechanism of Action
The mechanism of action of Ethyl (2E)-2-chloro-3-hydroxybut-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The chloro group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-2-bromo-3-hydroxybut-2-enoate: Similar structure but with a bromo group instead of a chloro group.
Ethyl (2E)-2-chloro-3-oxobut-2-enoate: Similar structure but with an oxo group instead of a hydroxy group.
Ethyl (2E)-2-chloro-3-methoxybut-2-enoate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
Ethyl (2E)-2-chloro-3-hydroxybut-2-enoate is unique due to the presence of both a chloro and a hydroxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
Molecular Formula |
C6H9ClO3 |
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Molecular Weight |
164.59 g/mol |
IUPAC Name |
ethyl 2-chloro-3-hydroxybut-2-enoate |
InChI |
InChI=1S/C6H9ClO3/c1-3-10-6(9)5(7)4(2)8/h8H,3H2,1-2H3 |
InChI Key |
YDWMMDXLIPZMFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)O)Cl |
Origin of Product |
United States |
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